4'-Methylacetanilide

Thermal analysis Crystallization Purification

Researchers requiring reproducible phosphorus ylide synthesis or validated p-toluidine biomonitoring standards face risks when isomeric mixtures or unsubstituted acetanilide alternatives are substituted-divergent crystal packing, melting behavior, and metabolic pathways invalidate results. • Preferred NH-acid substrate for 1:1:1 addition with triphenylphosphine and dialkyl acetylenedicarboxylates, delivering crystalline ylide libraries in excellent reported yields. • Definitive analytical standard for LC-MS/MS and GC-MS quantification of p-toluidine exposure; the 4′-isomer is metabolite-specific and non-interchangeable. • Validated ligand scaffold for Cu(II) and Ni(II) complexes with demonstrated Gram-negative antibacterial activity. Supplied with full certificate of analysis; standard pack sizes from 25 g to bulk.

Molecular Formula C9H11NO
Molecular Weight 149.19g/mol
CAS No. 103-89-9
Cat. No. B420711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methylacetanilide
CAS103-89-9
Synonyms4-methylacetanilide
Molecular FormulaC9H11NO
Molecular Weight149.19g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)10-8(2)11/h3-6H,1-2H3,(H,10,11)
InChIKeyYICAMJWHIUMFDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceN-acetyl-p-toluidine appears as colorless needles. (NTP, 1992)
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methylacetanilide (CAS 103-89-9) – Key Physicochemical and Functional Profile for Sourcing Decisions


4′-Methylacetanilide (N-p-Tolylacetamide; CAS 103-89-9) is a para-substituted acetanilide derivative with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol [1]. It is a white to light brown crystalline solid [2] primarily employed as a versatile intermediate in organic synthesis, notably in the preparation of stable crystalline phosphorus ylides and as a ligand scaffold for transition metal complexes with antibacterial properties [3]. Its defined physicochemical profile—melting point, boiling point, and solubility—provides a clear basis for differentiation from isomeric and non-methylated analogs in procurement decisions [4].

Procurement Risk Alert: Why 4'-Methylacetanilide (CAS 103-89-9) Cannot Be Interchanged with Unsubstituted or Positional Analogs


Substituting 4′-Methylacetanilide with unsubstituted acetanilide or its ortho-/meta-methyl isomers is not scientifically defensible due to divergent physical properties, reactivity profiles, and biological fates [1]. The para-methyl substitution significantly elevates the melting point relative to acetanilide and drastically alters crystal packing relative to the 3′-isomer, which directly impacts purification, handling, and formulation stability [2]. Furthermore, the position of the methyl group dictates distinct behavior in solid-state hydrogen-bonding networks and enzymatic induction patterns, meaning that isomeric mixtures or generic 'acetanilide' alternatives will not replicate the specific performance observed in ylide synthesis or metal complexation reactions [3].

4'-Methylacetanilide (103-89-9) Technical Dossier: Quantified Performance Differentiation vs. Analogs


Melting Point Elevation as a Differentiator: 4'-Methylacetanilide vs. Acetanilide and Positional Isomers

The melting point (mp) of 4′-Methylacetanilide is substantially higher than that of unsubstituted acetanilide and its ortho- and meta-methyl isomers. This elevated mp is a direct consequence of its para-substitution pattern, which optimizes crystal lattice energy and molecular packing [1]. For procurement and process chemistry, a higher and sharper melting range often correlates with easier purification by recrystallization and improved physical stability during storage and handling .

Thermal analysis Crystallization Purification Material science

Boiling Point Comparison: 4'-Methylacetanilide vs. Acetanilide and p-Toluidine Precursor

The boiling point (bp) of 4′-Methylacetanilide (307 °C) is significantly elevated relative to its precursor amine, p-toluidine (~200 °C), due to the introduction of the acetyl group and resulting intermolecular hydrogen bonding. It also exhibits a slightly higher bp than unsubstituted acetanilide (304 °C), reflecting the additional mass and van der Waals forces from the para-methyl group [1]. This property dictates distillation parameters and thermal stability limits in high-temperature synthetic applications.

Distillation Volatility Thermal stability Process chemistry

Demonstrated Utility in Stable Phosphorus Ylide Synthesis: A Peer-Reviewed Methodological Advantage

4′-Methylacetanilide is explicitly documented as a viable NH-acid component in the one-pot, 1:1:1 addition reaction with triphenylphosphine and dialkyl acetylenedicarboxylates to produce stable crystalline phosphorus ylides in excellent yields [1]. This methodology, reported in peer-reviewed journals, demonstrates that the para-methyl substitution does not sterically hinder the reaction and provides a stable ylide product suitable for further transformations. The reaction outcome has been validated across multiple studies, establishing 4′-Methylacetanilide as a reliable substrate in this specific, useful class of reactions, alongside acetanilide and other derivatives [2].

Organophosphorus chemistry Synthetic methodology Ylide synthesis Wittig reagents

Defined Biological Context: 4'-Methylacetanilide as a Quantifiable Human Metabolite of p-Toluidine

4′-Methylacetanilide is not merely an industrial intermediate; it is a characterized and quantifiable human metabolite of the environmental and industrial amine p-toluidine [1]. This metabolic relationship, established through toxicological and pharmacokinetic studies, means that the compound is an essential analytical reference standard for biomonitoring studies assessing p-toluidine exposure. Unlike its positional isomers (2′- and 3′-methylacetanilide) which are not primary human metabolites of p-toluidine, 4′-Methylacetanilide serves a unique, non-interchangeable role as a biomarker [2].

Xenobiotic metabolism Biomonitoring Toxicokinetics ADME

Validated Use Cases for 4'-Methylacetanilide (103-89-9) Based on Quantitative Evidence


Synthesis of Stable Crystalline Phosphorus Ylides

Based on its demonstrated and literature-verified performance in 1:1:1 addition reactions with triphenylphosphine and dialkyl acetylenedicarboxylates, 4′-Methylacetanilide is a preferred NH-acid substrate for the reliable preparation of stable phosphorus ylide libraries. Its use in this context is supported by multiple synthetic methodology papers reporting excellent yields [1]. Procurement should be prioritized for projects involving the generation of Wittig-type reagents or organophosphorus building blocks where the para-methyl aromatic motif is required or tolerated [1].

Analytical Reference Standard for Biomonitoring of p-Toluidine Exposure

As a known and quantifiable human metabolite of p-toluidine, 4′-Methylacetanilide is an indispensable analytical standard for LC-MS/MS or GC-MS methods quantifying p-toluidine exposure in biological matrices (urine, blood) [2]. Its use ensures accurate biomonitoring for occupational health studies in industries where p-toluidine is used (e.g., dye, rubber, and pharmaceutical manufacturing). The 4′-isomer is specifically required; other methylacetanilides are not suitable substitutes due to distinct metabolic pathways [2].

Ligand Precursor for Transition Metal Antibacterial Complexes

4′-Methylacetanilide has been successfully employed as a ligand to synthesize Cu(II) and Ni(II) complexes with documented antibacterial activity against Gram-negative bacteria [3][4]. While the compound itself shows limited intrinsic activity, its coordination to metal ions enhances efficacy. This established coordination chemistry—specifically involving the carbonyl oxygen—makes the compound a useful scaffold for researchers developing new metallodrugs or studying metal-ligand interactions, where the para-methyl group provides defined steric and electronic properties [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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